molecular formula C23H24N2O6 B12176985 ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate

ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate

Cat. No.: B12176985
M. Wt: 424.4 g/mol
InChI Key: VNOJJYVTORGUJQ-UHFFFAOYSA-N
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Description

Ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound features a benzazepine core, which is known for its biological activity, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate typically involves multiple steps:

    Formation of the Benzazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the benzazepine ring.

    Introduction of the Dimethoxy Groups: Methoxylation reactions are carried out to introduce the methoxy groups at the 7 and 8 positions.

    Acetylation: The benzazepine core is then acetylated using acetic anhydride or acetyl chloride.

    Coupling with Ethyl 4-aminobenzoate: The final step involves coupling the acetylated benzazepine with ethyl 4-aminobenzoate under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies to understand its interaction with biological macromolecules.

    Medicine: Due to its potential biological activity, it is investigated for therapeutic applications, including as an anti-inflammatory or anticancer agent.

    Industry: It may be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate is unique due to its specific structural features, such as the benzazepine core and the presence of both methoxy and acetyl groups. These features contribute to its distinct chemical and biological properties, setting it apart from similar compounds.

Biological Activity

Ethyl 4-{[(7,8-dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-yl)acetyl]amino}benzoate is a complex organic compound that has garnered interest due to its potential biological activities. This article explores the synthesis, biological properties, and mechanisms of action of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound features a benzazepine core with methoxy groups and an oxo substituent, which contribute to its chemical reactivity. The structural formula can be represented as follows:

C18H20N2O5\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_5
PropertyValue
Molecular FormulaC18H20N2O5
Molecular Weight344.36 g/mol
Melting PointNot available
Boiling PointNot available
Purity≥95%

Synthesis

The synthesis of this compound typically involves multi-step synthetic routes. Key steps may include:

  • Formation of the Benzazepine Core : This is achieved through cyclization reactions involving appropriate precursors.
  • Acetylation : The introduction of the acetyl group enhances the compound's pharmacological properties.
  • Esterification : The final step often involves the esterification of the carboxylic acid with ethanol to yield the ethyl ester.

Anticancer Properties

Recent studies have indicated that compounds related to benzazepines exhibit significant anticancer properties. For instance, derivatives have been tested against various cancer cell lines such as CCRF-CEM leukemia cells. In vitro studies show that certain analogues possess IC50 values indicating moderate to strong activity against these cells .

The biological activity of this compound is hypothesized to be mediated through interactions with specific biological targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation : The compound could modulate receptor activities, particularly those associated with cancer signaling pathways.

Study 1: Antiproliferative Effects

A study conducted on various benzazepine derivatives showed promising results in inhibiting the growth of cancer cells. The most active compounds were those that effectively interacted with DNA and disrupted its replication process.

Study 2: In Vivo Efficacy

In vivo studies using animal models have demonstrated that certain derivatives of benzazepines can significantly reduce tumor size and improve survival rates in treated subjects compared to controls .

Properties

Molecular Formula

C23H24N2O6

Molecular Weight

424.4 g/mol

IUPAC Name

ethyl 4-[[2-(7,8-dimethoxy-2-oxo-1H-3-benzazepin-3-yl)acetyl]amino]benzoate

InChI

InChI=1S/C23H24N2O6/c1-4-31-23(28)15-5-7-18(8-6-15)24-21(26)14-25-10-9-16-11-19(29-2)20(30-3)12-17(16)13-22(25)27/h5-12H,4,13-14H2,1-3H3,(H,24,26)

InChI Key

VNOJJYVTORGUJQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C=CC3=CC(=C(C=C3CC2=O)OC)OC

Origin of Product

United States

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